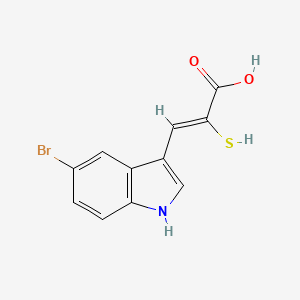![molecular formula C21H23ClN2O2 B10772449 2-chloro-6-[(2R)-2-hydroxy-3-[(2S)-2-(phenylmethyl)pyrrolidin-1-yl]propoxy]benzonitrile](/img/structure/B10772449.png)
2-chloro-6-[(2R)-2-hydroxy-3-[(2S)-2-(phenylmethyl)pyrrolidin-1-yl]propoxy]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-6-[(2R)-2-hydroxy-3-[(2S)-2-(phenylmethyl)pyrrolidin-1-yl]propoxy]benzonitrile is a complex organic molecule. Its structural complexity lends it unique characteristics that make it of interest in various fields, such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-[(2R)-2-hydroxy-3-[(2S)-2-(phenylmethyl)pyrrolidin-1-yl]propoxy]benzonitrile generally involves multiple steps:
Formation of the benzonitrile ring: : Starting with a suitable benzene derivative, introducing the nitrile and chloro functional groups through controlled nitration and halogenation.
Alkylation with the pyrrolidinyl group: : A Grignard reaction or a similar nucleophilic substitution could introduce the pyrrolidinyl group.
Final adjustments: : Adding the hydroxy group and ensuring the stereochemistry (R) and (S) configurations using chiral catalysts and conditions.
Industrial Production Methods
For large-scale production, optimizing each reaction step to ensure high yield and purity is crucial. Techniques like continuous flow synthesis and the use of robust catalysts are employed to maintain efficiency. Industrial methods may also involve different starting materials to economize costs and maximize output.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can be oxidized using agents such as PCC or KMnO₄ to yield corresponding ketones or carboxylic acids.
Reduction: : Reduction reactions can be facilitated by hydride donors, potentially converting nitriles to primary amines.
Substitution: : Halogen groups make it prone to nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: : Using pyridinium chlorochromate (PCC) in an anhydrous solvent.
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: : Reagents like sodium methoxide or potassium cyanide.
Major Products
Oxidation: : Formation of ketones or carboxylic acids.
Reduction: : Formation of primary amines.
Substitution: : Formation of ethers or thiols depending on the substituents introduced.
Scientific Research Applications
Chemistry
2-chloro-6-[(2R)-2-hydroxy-3-[(2S)-2-(phenylmethyl)pyrrolidin-1-yl]propoxy]benzonitrile is used as an intermediate in the synthesis of more complex organic compounds, serving as a building block in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and the biochemical pathways involved in metabolism and signal transduction.
Medicine
Medicinally, it’s investigated for its potential therapeutic properties, possibly serving as a lead compound in drug development targeting specific biochemical pathways.
Industry
In the industrial sphere, it's employed in the formulation of specialty chemicals and materials, contributing to the development of novel polymers and resins.
Mechanism of Action
The exact mechanism by which 2-chloro-6-[(2R)-2-hydroxy-3-[(2S)-2-(phenylmethyl)pyrrolidin-1-yl]propoxy]benzonitrile exerts its effects is dependent on its application. In medicinal chemistry, it may interact with cellular receptors or enzymes, influencing specific biochemical pathways. Its molecular structure allows it to engage in hydrogen bonding, van der Waals interactions, and possibly π-π stacking interactions.
Comparison with Similar Compounds
2-chloro-6-hydroxybenzonitrile: : Lacks the pyrrolidinyl group.
6-[(2R)-2-hydroxy-3-(pyrrolidin-1-yl)propoxy]benzonitrile: : Missing the chloro group.
2-chloro-6-methoxybenzonitrile: : Contains a methoxy instead of a hydroxy group.
Its uniqueness lies in the combination of these functionalities, making it versatile for various synthetic and research applications.
Properties
Molecular Formula |
C21H23ClN2O2 |
|---|---|
Molecular Weight |
370.9 g/mol |
IUPAC Name |
2-[(2R)-3-[(2S)-2-benzylpyrrolidin-1-yl]-2-hydroxypropoxy]-6-chlorobenzonitrile |
InChI |
InChI=1S/C21H23ClN2O2/c22-20-9-4-10-21(19(20)13-23)26-15-18(25)14-24-11-5-8-17(24)12-16-6-2-1-3-7-16/h1-4,6-7,9-10,17-18,25H,5,8,11-12,14-15H2/t17-,18+/m0/s1 |
InChI Key |
HSTMYWDURDPUMY-ZWKOTPCHSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C[C@H](COC2=C(C(=CC=C2)Cl)C#N)O)CC3=CC=CC=C3 |
Canonical SMILES |
C1CC(N(C1)CC(COC2=C(C(=CC=C2)Cl)C#N)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[2,3-bis(4-fluorophenyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B10772366.png)
![(3R,5R)-7-[4-(4-fluorophenyl)-1-phenyl-2-(propan-2-yl)-1H-pyrrol-3-yl]-3,5-dihydroxyheptanoate](/img/structure/B10772379.png)

![(1S,3R,4R,4aR,7S,8S)-4-[(benzylcarbamoyl)oxy]-8-{2-[(4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-decahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B10772384.png)
![6-[2-[4-(4-fluorophenyl)-6-phenyl-2-propan-2-ylpyridin-3-yl]ethyl]-4-hydroxyoxan-2-one](/img/structure/B10772385.png)
![disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B10772397.png)
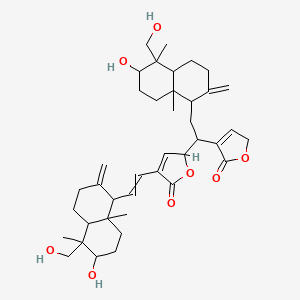
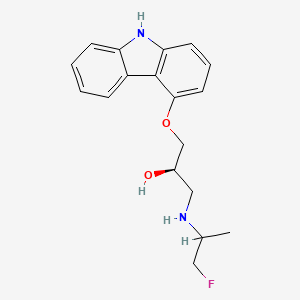
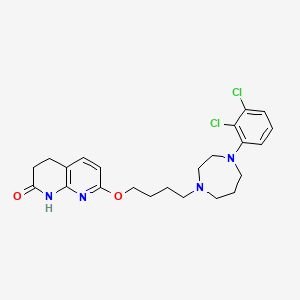
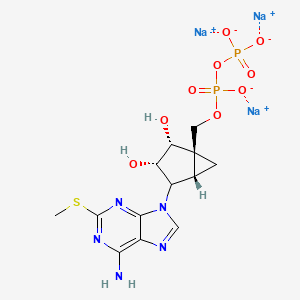
![7-(6-Methoxypyridin-3-yl)-1-(2-propoxyethyl)-3-(pyrazin-2-ylmethylamino)pyrido[3,4-b]pyrazin-2-one](/img/structure/B10772441.png)
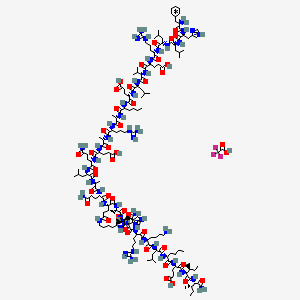
![4-[2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one](/img/structure/B10772461.png)
